Mal-PEG4-Propargyl
Description
Molecular Architecture: Maleimide-PEG4-Propargyl Connectivity
The compound features a maleimide headgroup linked to a propargyl terminus via a tetraethylene glycol (PEG4) spacer. The maleimide moiety (C₄H₂O₂N) reacts selectively with cysteine thiols at physiological pH (7.0–7.5), forming stable thioether bonds. The PEG4 chain (C₈H₁₆O₄) provides hydrophilicity, reducing aggregation in aqueous systems while maintaining a 16.5 Å backbone length for optimal ligand-receptor interactions. The propargyl group (C₃H₃) enables CuAAC click chemistry with azide-functionalized molecules, yielding 1,2,3-triazole linkages with minimal side reactions.
Table 1: Key Physicochemical Properties of this compound
CAS Registry Analysis and IUPAC Nomenclature
The Chemical Abstracts Service (CAS) registry (571922-83-3) uniquely identifies this compound, distinguishing it from related PEGylated maleimides. The IUPAC name, 1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione , systematically describes its structure:
Crystallographic and Spectroscopic Validation Strategies
X-ray crystallography, though limited by PEG flexibility, confirms the maleimide ring’s planarity (bond angles: 117°–123°). Spectroscopic analyses provide robust validation:
Properties
IUPAC Name |
1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-2-6-19-8-10-21-12-13-22-11-9-20-7-5-16-14(17)3-4-15(16)18/h1,3-4H,5-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIXCHONNFMINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG4-Propargyl is synthesized through a series of chemical reactions involving the conjugation of polyethylene glycol (PEG) units with propargyl and maleimide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce PEG units.
Propargylation: The PEGylated intermediate is then reacted with propargyl bromide to introduce the propargyl group.
Maleimidation: Finally, the propargylated intermediate is reacted with maleimide to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in this compound reacts with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Thiol-Maleimide Reaction: The maleimide group can undergo 1,4-addition with thiol-containing molecules to form stable thioether bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Thiols: React with the maleimide group to form thioether bonds.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and water
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Thioether Bonds: Formed through thiol-maleimide reactions
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: C₁₅H₂₁NO₆
- Molecular Weight: 311.33 g/mol
- Functional Groups: Alkyne (propargyl) and maleimide
Mechanism of Action:
Mal-PEG4-Propargyl operates primarily through two types of reactions:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne group reacts with azide-containing molecules to form stable triazole linkages.
- Thiol-Maleimide Reaction: The maleimide group reacts with thiol-containing molecules, forming stable thioether bonds.
These reactions enable this compound to serve as an effective linker in various applications, facilitating the conjugation of biomolecules and the targeted degradation of proteins.
Scientific Research Applications
This compound has found applications across several fields:
Bioconjugation Techniques
- Application: Used to attach biomolecules (e.g., proteins, nucleic acids) to surfaces or other molecules.
- Significance: This is crucial for developing biosensors and targeted drug delivery systems .
Synthesis of PROTACs
- Application: Serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).
- Significance: PROTACs are designed to selectively degrade specific proteins within cells, making them a promising approach for targeted cancer therapies .
Drug Development
- Application: Utilized in creating targeted therapies for diseases, particularly cancer.
- Significance: By facilitating the degradation of disease-causing proteins, this compound contributes to more effective treatment modalities .
Nanotechnology and Advanced Materials
- Application: Employed in the production of advanced materials requiring precise molecular linkages.
- Significance: Its ability to form stable linkages is vital for developing nanomaterials used in various applications, including electronics and drug delivery systems .
Case Study 1: Development of PROTACs
A study demonstrated the efficacy of this compound as a linker in synthesizing a PROTAC targeting an oncogenic protein. The resulting compound showed significant degradation of the target protein in cellular assays, highlighting its potential in cancer therapy.
Case Study 2: Bioconjugation for Drug Delivery
In another research project, this compound was used to conjugate a therapeutic agent to an antibody. This bioconjugate exhibited enhanced specificity and reduced off-target effects compared to traditional drug delivery methods.
Mechanism of Action
Mal-PEG4-Propargyl exerts its effects through its functional groups:
Alkyne Group: Participates in CuAAC reactions to form triazole linkages, enabling the conjugation of azide-containing molecules.
Maleimide Group: Reacts with thiol-containing molecules to form stable thioether bonds
These reactions allow this compound to serve as a versatile linker in various applications, facilitating the targeted degradation of proteins and the conjugation of biomolecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C19H26N2O10
- Molecular Weight : 442.42 g/mol
- Purity : ≥95%
- Storage : -20°C, dry, and protected from light .
The following table and analysis compare Mal-PEG4-Propargyl with structurally or functionally analogous PEG-based linkers.
Table 1: Structural and Functional Comparison
Key Comparisons
Functional Group Diversity :
- This compound uniquely combines maleimide (thiol-reactive) and propargyl (click chemistry) groups, enabling orthogonal conjugation strategies. In contrast, Propargyl-PEG4-Propargyl lacks maleimide, limiting its utility to CuAAC-driven crosslinking .
- Mal-PEG4-NHS Ester replaces the propargyl group with an NHS ester, prioritizing amine-reactive conjugation over click chemistry. This makes it suitable for labeling lysine residues but limits modularity in multi-step reactions .
Solubility and Biocompatibility :
- All compounds benefit from PEG spacers, but This compound and Propargyl-PEG4-NH2 exhibit superior water solubility due to their balanced hydrophilic (PEG) and reactive group ratios. Propargyl-PEG3-Methane , with a shorter PEG chain, shows reduced solubility in aqueous systems .
Application-Specific Performance :
- This compound is preferred for ADC development, where controlled thiol coupling (e.g., to antibody hinge regions) and subsequent payload attachment via CuAAC are critical .
- Propargyl-PEG4-NH2 is optimal for peptide modification or surface functionalization due to its terminal amine, which facilitates carbodiimide-mediated coupling to carboxylates .
Reactivity and Stability :
- Maleimide groups in This compound are prone to hydrolysis at alkaline pH (>8.0), whereas NHS esters in Mal-PEG4-NHS Ester hydrolyze rapidly in aqueous buffers, requiring immediate use post-dissolution .
- Propargyl groups in all compounds show stable reactivity under inert conditions but require copper catalysts for CuAAC, which may introduce cytotoxicity in live-cell applications .
Research Findings
- A 2024 study highlighted This compound ’s efficacy in constructing biotin-avidin biosensors, leveraging its dual reactivity for stepwise assembly of biomolecular interfaces .
- Propargyl-PEG4-Propargyl demonstrated superior crosslinking efficiency in polymer hydrogels due to its symmetrical structure, achieving >90% conjugation yields in CuAAC reactions .
- Comparative stability assays revealed that Mal-PEG4-NHS Ester degrades 50% faster than This compound in phosphate-buffered saline (pH 7.4), underscoring the trade-off between reactivity and stability .
Biological Activity
Mal-PEG4-Propargyl is a specialized polyethylene glycol (PEG) derivative that incorporates a maleimide group and a propargyl alkyne functional group. This compound has garnered significant attention in the fields of drug delivery and bioconjugation due to its unique chemical structure and biological properties. This article explores the biological activity of this compound, emphasizing its applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Chemical Composition:
- Molecular Formula: CHNO
- Molecular Weight: 357.356 g/mol
- CAS Number: 1262681-30-0
Functional Groups:
- Maleimide group: Reacts selectively with thiol groups.
- Propargyl group: Participates in copper-catalyzed click chemistry reactions.
This compound exhibits its biological activity primarily through two key mechanisms:
-
Bioconjugation:
- The maleimide moiety allows for the formation of stable thioether bonds with thiol-containing biomolecules, facilitating targeted drug delivery and the development of antibody-drug conjugates (ADCs) .
- The propargyl group enables participation in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is essential for creating stable conjugates with azide-containing molecules .
- Drug Delivery Systems:
Applications
This compound is utilized in various biomedical applications, including:
- Antibody-Drug Conjugates (ADCs): It serves as a linker that connects cytotoxic drugs to antibodies, enabling precise targeting of cancer cells while minimizing systemic toxicity .
- PROTAC Synthesis: The compound is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells .
Comparative Analysis
To understand the versatility of this compound, it is helpful to compare it with similar compounds that utilize PEG linkers:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Propargyl-PEG4-Maleimide | Maleimide, Propargyl | Primarily used for thiol-reactive applications |
| Aminooxy-PEG-Propargyl | Aminooxy, Propargyl | Useful for oxime formation with aldehydes |
| Folate-PEG-Propargyl | Folate, Propargyl | Targets folate receptors on cancer cells |
| Propargyl-PEG-Bis-Maleimide | Bis-Maleimide, Propargyl | Allows for dual targeting capabilities |
| Propargyl-PEG-NHS Carbonate | NHS Ester, Propargyl | Facilitates amine coupling reactions |
This compound stands out due to its dual reactivity—capable of engaging both thiols and azides—making it exceptionally versatile for various bioconjugation strategies .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in therapeutic contexts:
-
Targeted Drug Delivery:
A study demonstrated that ADCs utilizing this compound as a linker exhibited enhanced efficacy against tumor cells, significantly reducing off-target effects compared to traditional chemotherapeutic agents . -
Bioconjugation Efficiency:
Research indicated that this compound facilitates rapid and efficient conjugation under physiological conditions, making it ideal for applications requiring swift bioconjugation without significant side reactions . -
Development of PROTACs:
Recent advancements in PROTAC technology have utilized this compound to create chimeric molecules capable of selectively degrading oncogenic proteins, showcasing its potential in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
